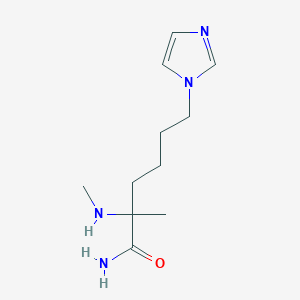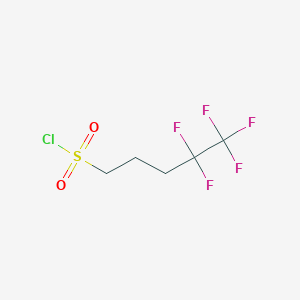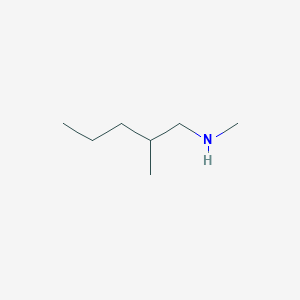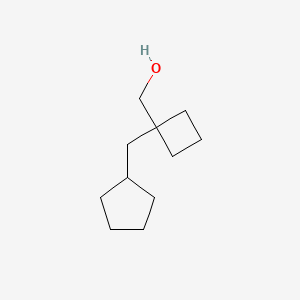
(1-(Cyclopentylmethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Cyclopentylmethyl)cyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a cyclopentylmethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanol typically involves the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.
Addition of Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1-(Cyclopentylmethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(Cyclopentylmethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the cyclopentylmethyl group, resulting in different chemical and physical properties.
Cyclopentylmethanol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Uniqueness: (1-(Cyclopentylmethyl)cyclobutyl)methanol is unique due to the presence of both the cyclobutyl and cyclopentylmethyl groups, which confer distinct structural and functional characteristics. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
[1-(cyclopentylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H20O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10,12H,1-9H2 |
InChI Key |
CDBGRJJWIUCCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


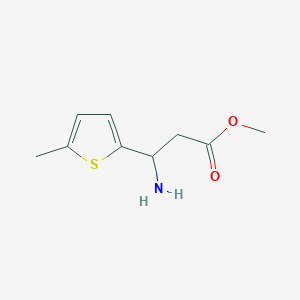
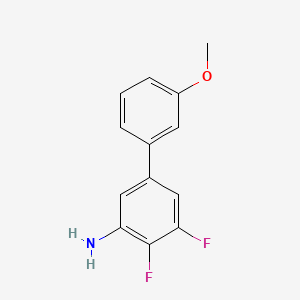

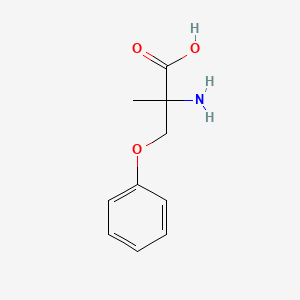

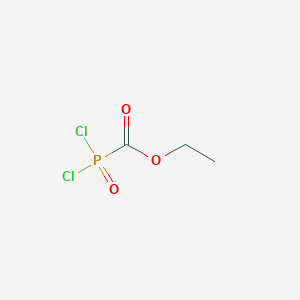
![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
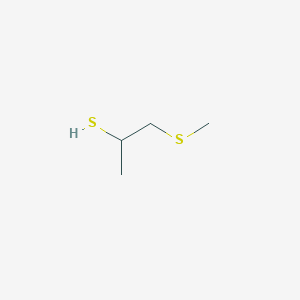

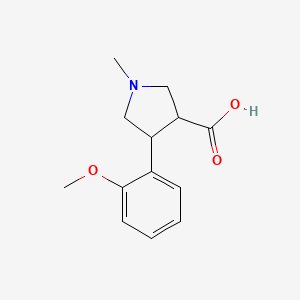
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)
